6-Methyltetrahydro-2h-pyran-3-carboxylic acid
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Overview
Description
6-Methyltetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 6-methyl-2-oxohexanoic acid with a suitable reducing agent to form the desired tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyltetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
6-Methyltetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
3-Methyltetrahydropyran: Similar structure but lacks the carboxylic acid group.
2H-Pyran, tetrahydro-3-methyl-: Similar structure but lacks the carboxylic acid group
Uniqueness: 6-Methyltetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyloxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXOMZIWBBURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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